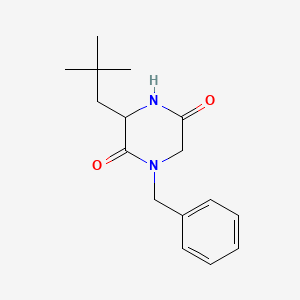![molecular formula C6H12Si B13497395 trimethyl[(3,3,3-2H3)prop-1-yn-1-yl]silane](/img/structure/B13497395.png)
trimethyl[(3,3,3-2H3)prop-1-yn-1-yl]silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl[(3,3,3-2H3)prop-1-yn-1-yl]silane is a chemical compound with the molecular formula C6H12Si. It is a deuterated derivative of trimethylsilylacetylene, where the terminal hydrogen atoms on the propynyl group are replaced with deuterium atoms. This compound is often used in organic synthesis and as a reagent in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
Trimethyl[(3,3,3-2H3)prop-1-yn-1-yl]silane can be synthesized through several methods. One common approach involves the reaction of trimethylsilylacetylene with deuterium gas under specific conditions to replace the hydrogen atoms with deuterium . Another method includes the use of deuterated reagents in the synthesis process to achieve the desired deuterated product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and catalysts to ensure high yield and purity. The process is optimized to minimize the cost and maximize the efficiency of deuterium incorporation .
化学反应分析
Types of Reactions
Trimethyl[(3,3,3-2H3)prop-1-yn-1-yl]silane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes under specific conditions.
Reduction Reactions: It can be reduced to form alkanes or other reduced products.
Common Reagents and Conditions
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives depending on the specific reaction conditions and reagents used .
科学研究应用
Trimethyl[(3,3,3-2H3)prop-1-yn-1-yl]silane has a wide range of applications in scientific research:
作用机制
The mechanism by which trimethyl[(3,3,3-2H3)prop-1-yn-1-yl]silane exerts its effects involves the incorporation of the deuterium atoms into target molecules. This can alter the chemical and physical properties of the resulting compounds, such as their stability, reactivity, and metabolic pathways . The molecular targets and pathways involved depend on the specific application and the nature of the reactions in which the compound is used .
相似化合物的比较
Similar Compounds
Trimethylsilylacetylene: The non-deuterated version of the compound, used in similar applications but without the benefits of deuterium labeling.
Trimethylsilylpropyne: Another similar compound with a different substitution pattern on the propynyl group.
Trimethylsilylbutyne: A related compound with an extended carbon chain, used in different synthetic applications.
Uniqueness
Trimethyl[(3,3,3-2H3)prop-1-yn-1-yl]silane is unique due to the presence of deuterium atoms, which provide distinct advantages in various applications. Deuterium labeling can enhance the stability and alter the metabolic pathways of compounds, making it valuable in research and drug development .
属性
分子式 |
C6H12Si |
|---|---|
分子量 |
115.26 g/mol |
IUPAC 名称 |
trimethyl(3,3,3-trideuterioprop-1-ynyl)silane |
InChI |
InChI=1S/C6H12Si/c1-5-6-7(2,3)4/h1-4H3/i1D3 |
InChI 键 |
DCGLONGLPGISNX-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])C#C[Si](C)(C)C |
规范 SMILES |
CC#C[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.3]heptan-3-yl}acetic acid](/img/structure/B13497328.png)




![[5-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol](/img/structure/B13497366.png)

![[(2S,3aS,6aS)-octahydrocyclopenta[b]pyrrol-2-yl]methanethiol hydrochloride](/img/structure/B13497372.png)




